molecular formula C6H12Cl2N4 B015311 5-Aminomethyl-2-methylpyrimidin-4-ylamine dihydrochloride CAS No. 874-43-1

5-Aminomethyl-2-methylpyrimidin-4-ylamine dihydrochloride

Cat. No. B015311
CAS RN: 874-43-1
M. Wt: 211.09 g/mol
InChI Key: FRWHCPFBMJIPLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves strategies that allow for the introduction of functional groups at specific positions on the pyrimidine ring, enabling the creation of compounds with desired properties. For example, the synthesis of 5-substituted 2-amino-4,6-dichloropyrimidines, which may share synthetic pathways with our compound of interest, has been achieved by a modified condensation of monosubstituted malonic acid diesters with guanidine, followed by a series of reactions including Vilsmeier–Haack–Arnold reagent treatment for chlorination and deprotection steps (Jansa et al., 2014).

Molecular Structure Analysis

The crystal structure analysis of related pyrimidine derivatives, such as 2-amino-4-chloro-5-(4-methylbenzyl)-6-methylpyrimidine, provides insights into the molecular arrangements and intermolecular interactions within these compounds. Such analyses reveal details about bond lengths, angles, and the overall molecular geometry, which are crucial for understanding the chemical reactivity and properties of the compound (Guo et al., 2007).

Chemical Reactions and Properties

Pyrimidine derivatives undergo a variety of chemical reactions, reflecting their chemical properties. The reactivity often involves the amino and methyl groups, allowing for the formation of new bonds and structures. For instance, the reaction of 4-amino-5-aminomethyl-2-methylpyrimidine with formamidine salts has been studied, highlighting the compound's ability to participate in complex reactions leading to novel structures (Evans & Robertson, 1973).

Scientific Research Applications

Chemical Reactions and Structural Analysis

  • A study by Evans and Robertson (1973) explored the reaction of 4-amino-5-aminomethyl-2-methylpyrimidine with formamidine salts, leading to the discovery of a ring-opened hydrate form. This study contributed to the structural understanding of the compound through i.r., N.M.R., and mass spectrometric analysis.

Synthesis and Pharmaceutical Applications

  • Al-Masoudi, Kassim, and Abdul-Reda (2014) synthesized a series of pyrimidine derivatives, including 4-amino-5-aminomethyl-2-methylpyrimidine, as potential inhibitors for HIV and kinesin Eg5, indicating its relevance in antiviral and anticancer research (Al-Masoudi, Kassim, & Abdul-Reda, 2014).
  • Zhao, Ma, and Chen (2012) developed two scalable processes for synthesizing 4-amino-5-aminomethyl-2-methylpyrimidine, demonstrating its industrial potential, especially in the context of Vitamin B1 synthesis (Zhao, Ma, & Chen, 2012).

Biological Activity and Inhibition Studies

  • Research by Burbulienė et al. (2002) involved 5-(2-dimethylamino-6-methyl-4-pyrimidinylsulfanylmethyl)-1,3,4-oxadiazole-2-thione, a derivative of 5-aminomethyl-2-methylpyrimidin-4-ylamine, testing its anti-inflammatory activity (Burbulienė, Udrenaite, Gaidelis, & Vainilavicius, 2002).
  • He et al. (2012) designed 2-methylpyrimidine-4-ylamine derivatives as inhibitors of Escherichia coli pyruvate dehydrogenase complex E1, highlighting its potential in antimicrobial applications (He, Feng, Li, Tao, Wang, Liao, Sun, Long, Ren, Wan, & He, 2012).

Other Applications

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302-H315-H319-H335, indicating potential harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Future Directions

The future directions of research and applications involving 5-Aminomethyl-2-methylpyrimidin-4-ylamine dihydrochloride are not explicitly mentioned in the search results. Given its role as a key intermediate in the synthesis of Vitamin B1, it may continue to be a subject of interest in related research and development efforts .

properties

IUPAC Name

5-(aminomethyl)-2-methylpyrimidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4.2ClH/c1-4-9-3-5(2-7)6(8)10-4;;/h3H,2,7H2,1H3,(H2,8,9,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRWHCPFBMJIPLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)N)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00236322
Record name 5-Aminomethyl-2-methylpyrimidin-4-ylamine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00236322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Aminomethyl-2-methylpyrimidin-4-ylamine dihydrochloride

CAS RN

874-43-1
Record name 5-Aminomethyl-2-methylpyrimidin-4-ylamine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000874431
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Aminomethyl-2-methylpyrimidin-4-ylamine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00236322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-aminomethyl-2-methylpyrimidin-4-ylamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.693
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Aminomethyl-2-methylpyrimidin-4-ylamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
5-Aminomethyl-2-methylpyrimidin-4-ylamine dihydrochloride
Reactant of Route 3
5-Aminomethyl-2-methylpyrimidin-4-ylamine dihydrochloride
Reactant of Route 4
5-Aminomethyl-2-methylpyrimidin-4-ylamine dihydrochloride
Reactant of Route 5
5-Aminomethyl-2-methylpyrimidin-4-ylamine dihydrochloride
Reactant of Route 6
5-Aminomethyl-2-methylpyrimidin-4-ylamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.